molecular formula C10H8BrF3O B13968642 4-Bromo-1-cyclopropoxy-2-(trifluoromethyl)benzene

4-Bromo-1-cyclopropoxy-2-(trifluoromethyl)benzene

Cat. No.: B13968642
M. Wt: 281.07 g/mol
InChI Key: CINVAESKRFWVLZ-UHFFFAOYSA-N
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Description

4-Bromo-1-cyclopropoxy-2-(trifluoromethyl)benzene is an organic compound with the molecular formula C10H8BrF3O. It is a derivative of benzene, where the hydrogen atoms are substituted by bromine, cyclopropoxy, and trifluoromethyl groups.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Bromo-1-cyclopropoxy-2-(trifluoromethyl)benzene typically involves the reaction of 4-bromo-2-hydroxy-1-(trifluoromethyl)benzene with cyclopropyl bromide in the presence of a base such as potassium carbonate. The reaction is carried out in an aprotic solvent like dimethylformamide (DMF) at elevated temperatures .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production quality .

Chemical Reactions Analysis

Types of Reactions

4-Bromo-1-cyclopropoxy-2-(trifluoromethyl)benzene can undergo various types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

4-Bromo-1-cyclopropoxy-2-(trifluoromethyl)benzene has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Potential use in the development of bioactive compounds or pharmaceuticals.

    Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the production of specialty chemicals and materials

Mechanism of Action

The mechanism of action of 4-Bromo-1-cyclopropoxy-2-(trifluoromethyl)benzene involves its interaction with specific molecular targets. The trifluoromethyl group enhances the compound’s lipophilicity, allowing it to easily penetrate cell membranes. Once inside the cell, it can interact with enzymes or receptors, modulating their activity and leading to various biological effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-Bromo-1-cyclopropoxy-2-(trifluoromethyl)benzene is unique due to the presence of both the cyclopropoxy and trifluoromethyl groups. This combination imparts distinct chemical properties, such as increased stability and lipophilicity, making it valuable for specific applications in research and industry .

Properties

Molecular Formula

C10H8BrF3O

Molecular Weight

281.07 g/mol

IUPAC Name

4-bromo-1-cyclopropyloxy-2-(trifluoromethyl)benzene

InChI

InChI=1S/C10H8BrF3O/c11-6-1-4-9(15-7-2-3-7)8(5-6)10(12,13)14/h1,4-5,7H,2-3H2

InChI Key

CINVAESKRFWVLZ-UHFFFAOYSA-N

Canonical SMILES

C1CC1OC2=C(C=C(C=C2)Br)C(F)(F)F

Origin of Product

United States

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